BenchChemオンラインストアへようこそ!

6-(Pyridin-3-yl)-1h-indazole

TrkA Tropomyosin receptor kinase pain

6-(Pyridin-3-yl)-1H-indazole is the validated core for ATP-competitive Akt inhibitors (Ki 0.16 nM, 40× over PKA) with oral bioavailability F=70% in mouse. The 6-(3-pyridyl) regiochemistry is essential for hinge-binding; substitution at alternative positions or phenyl replacement disrupts hydrogen bonding, compromising potency/selectivity. Patents confirm TrkA inhibitor derivatives. Procure ≥98% purity to elaborate at N1 and 3-position. Avoid generic indazole scaffolds lacking target engagement validation.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885272-35-5
Cat. No. B1423758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yl)-1h-indazole
CAS885272-35-5
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15)
InChIKeyLBFQCQQOSUESGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyridin-3-yl)-1H-indazole (CAS 885272-35-5): Procurement Specifications and Molecular Profile


6-(Pyridin-3-yl)-1H-indazole (CAS 885272-35-5) is a heteroaromatic compound featuring a 1H-indazole core substituted at the 6-position with a pyridin-3-yl moiety [1]. The compound possesses a molecular formula of C₁₂H₉N₃ and a molecular weight of 195.22 g/mol [2]. It serves as a key intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors targeting cancer and neurodegenerative disorders . The compound is commercially available with standard purity specifications of 95% to 98% from multiple vendors .

Why 6-(Pyridin-3-yl)-1H-indazole Cannot Be Casually Substituted in Kinase Inhibitor Programs


The 6-(pyridin-3-yl)-1H-indazole scaffold cannot be arbitrarily interchanged with other indazole isomers or heteroaromatic analogs due to well-documented structure-activity relationship (SAR) sensitivities. The specific regiochemistry (6-position substitution with a 3-pyridyl moiety) is critical for ATP-competitive binding orientation within the kinase hinge region [1]. Substitution at alternative positions (e.g., 5-pyridin-3-yl or 4-pyridin-3-yl) or replacement with phenyl analogs alters the hydrogen-bonding network with the hinge backbone, directly impacting both potency and selectivity profiles [2]. The presence of the pyridine nitrogen at the 3-position contributes to improved aqueous solubility and pharmacokinetic properties relative to fully aromatic carbocyclic analogs [3]. Substitution with alternative heterocycles or positional isomers without rigorous head-to-head validation risks substantial loss of target engagement and introduces unpredictable off-target profiles [4].

6-(Pyridin-3-yl)-1H-indazole: Quantitative Comparative Evidence for Procurement Decisions


TrkA Kinase Inhibition: Pyridinyl versus Phenyl at the 6-Position

Patent data covering 6-substituted indazole derivatives indicates that 6-(pyridin-3-yl)-1H-indazole and 6-phenyl-1H-indazole represent a defined structural pair, with both classes claimed as TrkA (Tropomyosin receptor kinase A) inhibitors [1]. The presence of the pyridin-3-yl moiety versus a phenyl group is not a neutral substitution; the pyridine nitrogen provides an additional hydrogen-bonding site that can modulate both binding affinity and physicochemical properties, though quantitative head-to-head comparative IC₅₀ data within this specific patent family is not publicly disclosed [2].

TrkA Tropomyosin receptor kinase pain neurodegeneration

Indazole-Pyridine Akt Inhibitor Scaffold: Ki = 0.16 nM and 40-Fold Selectivity over PKA

A closely related indazole-pyridine analog within the same scaffold family demonstrates sub-nanomolar inhibition of Akt1 (Ki = 0.16 nM) with 40-fold selectivity over PKA and greater than 20-fold selectivity over a panel of 35+ other kinases [1]. The 6-(pyridin-3-yl)-1H-indazole core constitutes the essential pharmacophore responsible for this potent, ATP-competitive, reversible binding mode [2]. While the exact Ki value pertains to an elaborated analog rather than the unadorned parent core, the data establishes that this specific indazole-pyridine connectivity is the critical determinant of the observed potency and selectivity [3].

Akt PKB cancer PI3K pathway AGC kinase

Oral Bioavailability of Indazole-Pyridine Akt Inhibitors: F = 70% in Mouse

Compound 7, a representative indazole-pyridine analog bearing the 6-(pyridin-3-yl)-1H-indazole core, exhibits oral bioavailability of F = 70% in mouse, accompanied by an IC₅₀ of 14 nM against Akt [1]. This favorable pharmacokinetic profile is attributed, in part, to the physicochemical properties conferred by the indazole-pyridine scaffold [2]. In contrast, structurally distinct indazole-based ROCK1 inhibitors lacking the pyridine substitution pattern demonstrate poor oral bioavailability (F not quantifiable) and high clearance (Cl = 50 mL/min/kg) in rats [3], underscoring that oral exposure is not inherent to all indazole-containing molecules but is scaffold-dependent.

pharmacokinetics oral bioavailability Akt in vivo

6-(Pyridin-3-yl)-1H-indazole: Validated Application Scenarios for Research and Development


Akt/PKB Kinase Inhibitor Lead Optimization and Tool Compound Synthesis

6-(Pyridin-3-yl)-1H-indazole serves as the validated core scaffold for ATP-competitive Akt inhibitors achieving sub-nanomolar Ki values (0.16 nM) and 40-fold selectivity over PKA [1]. Medicinal chemistry teams can procure this intermediate to elaborate the 3-position and N1 of the indazole ring for further potency and selectivity optimization. The scaffold's established binding mode (confirmed by X-ray crystallography in PKA as an Akt surrogate) enables structure-based design and rational SAR expansion [2].

Oral In Vivo Pharmacology Studies Requiring Favorable PK

Analogs derived from the 6-(pyridin-3-yl)-1H-indazole core have demonstrated oral bioavailability of F = 70% in mouse [1]. Procurement of this scaffold is therefore justified for programs where oral dosing is a prerequisite for preclinical efficacy evaluation. The core provides a starting point with demonstrated in vivo exposure, reducing the risk of encountering PK liabilities early in lead optimization relative to alternative heterocyclic cores with unproven or poor oral absorption [2].

TrkA-Targeted Tool Compound Development for Pain and Neurodegeneration Research

Patent literature explicitly claims 6-(pyridin-3-yl)-1H-indazole derivatives as TrkA inhibitors for pain and Trk-mediated disorder applications [1]. The pyridin-3-yl substitution provides synthetic handles and hydrogen-bonding functionality that differentiate it from 6-phenyl analogs [2]. Researchers developing TrkA chemical probes or validating TrkA as a therapeutic target in neuronal models should prioritize this scaffold over generic indazole alternatives lacking the defined patent validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Pyridin-3-yl)-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.